molecular formula C22H16ClN3OS B1668462 1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one CAS No. 331458-02-7

1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

Cat. No. B1668462
M. Wt: 405.9 g/mol
InChI Key: PMADITKBVODKSF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a spiro[indole-thiadiazol] core . Compounds with similar structures, such as pyrazole and quinazoline derivatives, are known to possess a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as pyrazole and quinazoline derivatives, have been synthesized using various methods . For example, a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones have been synthesized from their corresponding Schiff bases derivatives .

Scientific Research Applications

Anticancer Applications

A study explored the synthesis and biological evaluation of 5′-phenyl-3′H-spiro[indoline-3,2′-[1,3,4]thiadiazol]-2-one analogs for their Bcl-2 protein inhibitory activities. Among the compounds tested, some demonstrated good binding affinities to Bcl-xL and Mcl-1, indicating potential as lead compounds for cancer treatment (Liu et al., 2013). Another study synthesized and evaluated the anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, finding certain compounds superior to others in terms of anticancer efficacy (Kaminskyy et al., 2011).

Antimicrobial Applications

A research focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. The synthesized compounds showed moderate activity against various bacterial and fungal strains (Sah et al., 2014). In another study, a series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and showed significant in vitro antimicrobial activities against various bacteria and fungi (Reddy et al., 2010).

Anticonvulsant and Antidepressant Activities

Research has been conducted on the synthesis of novel spiro(indolone‐3,2′‐[1,3,4]thiadiazol)‐2‐ones and their evaluation for antidepressant and anticonvulsant activities. The compounds showed potential in both areas, indicating a new avenue for therapeutic application in mental health (Hassan et al., 2011).

Other Applications

Studies have also been conducted on the synthesis and characterization of various derivatives of spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one for potential use in various fields, such as the development of new scaffolds for antimicrobial activities and the synthesis of novel compounds with potential pharmacological properties (Bhati et al., 2008), (Hafez et al., 2016).

properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)22(21(26)27)25-24-20(28-22)15-8-2-1-3-9-15/h1-13,25H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMADITKBVODKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3(S2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one

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